molecular formula C13H14N2O2 B8421284 ethyl 4-phenyl-1H-pyrazole-1-acetate

ethyl 4-phenyl-1H-pyrazole-1-acetate

Cat. No.: B8421284
M. Wt: 230.26 g/mol
InChI Key: WTLQRLRCTJHDFU-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1H-pyrazole-1-acetate is a specialized pyrazole derivative of significant interest in medicinal and organic chemistry research. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms and are recognized as privileged scaffolds in drug discovery . This compound features a phenyl substituent at the 4-position and an ethyl acetate moiety at the nitrogen-1 position, making it a valuable building block for the synthesis of more complex molecules. The core pyrazole structure is a fundamental component in numerous commercially important drugs, including the anti-inflammatory agent celecoxib and the anticancer drug crizotinib . The specific pattern of substitution on the pyrazole ring directly influences the compound's physical properties, chemical reactivity, and biological activity . The structure of this compound aligns with common strategies in agrochemical and pharmaceutical development, where pyrazole-based molecules exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects . As a research chemical, its primary application is as a versatile synthetic intermediate. The structure offers multiple sites for further chemical modification; the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, and the phenyl ring can undergo various electrophilic substitution reactions. This allows researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . While a specific mechanism of action is not assigned, its value lies in its utility for probing biological pathways and optimizing lead compounds in drug discovery campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

ethyl 2-(4-phenylpyrazol-1-yl)acetate

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

WTLQRLRCTJHDFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Numerous studies have demonstrated the anti-inflammatory potential of pyrazole derivatives, including ethyl 4-phenyl-1H-pyrazole-1-acetate. For instance, research has shown that related compounds exhibit significant anti-inflammatory effects comparable to established drugs like diclofenac sodium. In particular, a series of synthesized pyrazole derivatives were tested in carrageenan-induced rat paw edema models, revealing promising results in reducing inflammation .

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various bacterial strains. A study reported that certain pyrazole derivatives displayed substantial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents . The presence of specific substituents on the pyrazole ring has been linked to enhanced antimicrobial efficacy.

Antitumor Activity

The compound has also been investigated for its antitumor properties. A synthesis of 4-substituted pyrazoles, including this compound, was conducted, and these compounds were screened for antitumor activity against various cancer cell lines. Results indicated that some derivatives exhibited notable cytotoxic effects, suggesting a potential role in cancer therapy .

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, contributing to their protective effects against oxidative stress-related diseases .

Synthesis and Testing

A comprehensive study synthesized a range of pyrazole derivatives, including this compound, using various synthetic routes. The synthesized compounds were subjected to biological testing for their anti-inflammatory and antimicrobial activities. The results highlighted several compounds with superior efficacy compared to standard treatments .

Clinical Implications

The therapeutic implications of this compound extend to potential clinical applications in treating inflammatory diseases and infections. Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound's pharmacokinetic properties for better clinical outcomes.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultsReference
Anti-inflammatoryThis compoundSignificant reduction in edema
AntimicrobialVarious pyrazole derivativesEffective against E. coli, S. aureus
AntitumorPyrazole derivativesNotable cytotoxicity against cancer cell lines

Chemical Reactions Analysis

Chemical Reactions of Ethyl 4-Phenyl-1H-Pyrazole-1-Acetate

This compound can participate in various chemical reactions due to its functional groups:

Condensation Reactions

This compound can engage in condensation reactions with aldehydes or ketones. These reactions are useful for forming new carbon-carbon bonds and creating complex molecules.

Reactant Product Conditions
Benzaldehyde1,3-Diphenylpyrazole derivativeEthanol, reflux
Acetone3-Acetylpyrazole derivativeAcidic conditions

Hydrolysis

This compound can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out under basic conditions.

Reactant Product Conditions
This compound4-Phenyl-1H-pyrazole-1-acetic acidNaOH, water

Cross-Coupling Reactions

Although not directly reported for this compound, pyrazole derivatives can participate in palladium-catalyzed cross-coupling reactions to form substituted pyrazoles.

Reactant Product Conditions
Pyrazole triflateSubstituted pyrazolePd catalyst, ligand, base

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds.

Technique Information Provided
NMRChemical shifts, spin coupling constants
MSMolecular weight, fragmentation pattern

Biological Activities

Pyrazole derivatives, including those similar to this compound, have been studied for their pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares ethyl 4-phenyl-1H-pyrazole-1-acetate with key analogs:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Solubility (Predicted) Key Applications
This compound Phenyl ~260.3 Low (lipophilic) Pharmaceutical intermediates
Ethyl (4-methyl-1H-pyrazol-1-yl)acetate Methyl ~184.2 Moderate Agrochemical research
Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate Formyl + methylpyrazole ~304.3 Low (polar substituent) Coordination chemistry

Key Observations :

  • Molecular Weight : The phenyl and formyl analogs exhibit higher molecular weights, which may influence pharmacokinetic properties.

Reactivity and Functionalization

  • Electrophilic Substitution : The phenyl group directs electrophilic substitution to the para position, enabling further derivatization. In contrast, methyl or formyl substituents alter electronic density on the pyrazole ring, affecting reactivity patterns .
  • Ester Hydrolysis : The ethyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. This reactivity is consistent across analogs .

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs offer efficient routes to pyrazoles by combining multiple reactants in a single pot. A notable method involves enaminones, benzaldehyde, and hydrazine derivatives:

  • Enaminones + Benzaldehyde + Hydrazine-HCl :

    • Mechanism : Condensation of enaminones with benzaldehyde forms intermediates, which cyclize with hydrazine to yield dihydropyrazoles. Aromatization via dimethylamine loss produces pyrazoles.

    • Example : Reaction of enaminones (e.g., 1a–c ) with benzaldehyde and hydrazine-HCl in water generates pyrazole derivatives (e.g., 4a–c ) (Figure 1).

    • Yield : ~75–99% after purification via ethyl acetate extraction and silica gel chromatography.

ReactantsSolventConditionsProduct (Yield)Reference
Enaminones + Benzaldehyde + Hydrazine-HClWaterRoom temperaturePyrazoles (75–99%)

Stepwise Synthesis via Hydrazine Derivatives

A stepwise approach involves constructing the pyrazole core and subsequent functionalization:

Step 1: Pyrazole Ring Formation

  • Method : Reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    • Example : Phenylhydrazine reacts with 2,4-pentanedione under microwave-assisted conditions to form 3,5-dimethyl-1-phenyl-1H-pyrazole.

    • Conditions : DMF, 85°C, 1.5 hours.

Step 2: Introduction of Ethyl Acetate Group

  • Method : Alkylation or acetylation of the pyrazole nitrogen.

    • Example : Ethyl chloroacetate reacts with 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole in acetone with K₂CO₃ to yield ethyl 2-(pyrazol-1-yl)acetate derivatives.

    • Conditions : Reflux in acetone, 20 hours.

IntermediateReagentConditionsProduct (Yield)Reference
3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazoleEthyl chloroacetateAcetone, K₂CO₃, 20 hEthyl 2-(pyrazol-1-yl)acetate (75%)

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions and improves yields:

  • Procedure :

    • Combine phenylhydrazine hydrochloride, Pd₂(dba)₃, and styrene in DMSO.

    • Microwave at 100°C for 5 minutes.

    • Extract with ethyl acetate, purify via silica gel chromatography.

  • Advantages : Short reaction time, high efficiency.

Purification and Characterization

Workup and Isolation

Ethyl acetate is a common solvent for extraction:

  • Acidification : Reaction mixtures are acidified with HCl, then extracted with ethyl acetate.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) separates impurities.

Spectroscopic Analysis

  • ¹H NMR : Confirms aromatic protons (δ 7.2–7.4 ppm for phenyl groups) and ethyl ester signals (δ 4.1–4.3 ppm for OCH₂CH₃).

  • ¹³C NMR : Identifies carbonyl carbons (δ ~170 ppm) and pyrazole ring carbons (δ 130–150 ppm).

  • MS : Molecular ion peak at m/z 230.26 (C₁₃H₁₄N₂O₂).

Challenges and Optimization

Steric and Electronic Effects

  • Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) may reduce reaction efficiency.

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on benzaldehyde derivatives improve yields in MCRs.

Solvent and Catalyst Screening

  • Solvents : Acetic acid enhances selenylation reactions, while DMF or toluene is used for hydrazine-based cyclizations.

  • Catalysts : Pd₂(dba)₃ or Cu(acac)₂ facilitate coupling reactions under microwave conditions.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Multicomponent (MCR)Short steps, high atom economyLimited functional group scope75–99%
Stepwise AlkylationPrecise control over substituentsProlonged reaction time50–75%
Microwave-AssistedRapid synthesis, energy efficiencyHigh equipment cost40–60%

Q & A

Basic: What are the standard synthetic routes for ethyl 4-phenyl-1H-pyrazole-1-acetate, and what experimental parameters are critical for yield optimization?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with phenylhydrazine, followed by esterification. Key steps include:

  • Cyclocondensation : Use of ethyl acetoacetate and phenylhydrazine under reflux in ethanol, with DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a catalyst to form the pyrazole core .
  • Esterification : Reaction with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .
    Critical Parameters :
    • Temperature : Optimal reflux conditions (~80°C) prevent side reactions.
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    • Catalyst Stoichiometry : Excess DMF-DMA improves cyclization yields .

Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl at C4, acetate at N1). Key signals include the ester carbonyl (~170 ppm in ¹³C NMR) and pyrazole protons (δ 6.5–8.0 ppm in ¹H NMR) .
    • IR : Confirms ester C=O (~1740 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Crystallography :
    • X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids for steric analysis .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., DMF-DMA) .
  • Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal via certified agencies .

Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?

Methodological Answer:

  • Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst ratio, solvent volume). For example, a 2³ factorial design identifies temperature as the most significant factor .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships, optimizing yield (e.g., 85% at 80°C, 1:1.2 molar ratio of phenylhydrazine to ethyl acetoacetate) .
  • Robustness Testing : Monte Carlo simulations predict yield variability under scaled conditions (e.g., ±5% solvent volume tolerance) .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer:

  • Data Cross-Validation : Compare NMR-derived torsional angles with X-ray diffraction results. For example, pyrazole ring planarity in crystallography (SHELXL-refined) should align with ¹H NMR coupling constants (J ≈ 2–3 Hz for adjacent protons) .
  • Theoretical Calculations : Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) predicts bond lengths/angles, resolving conflicts (e.g., ester group conformation) .
  • Multi-Teameter Refinement : Use SIR97 for iterative refinement, especially if twinning or disorder complicates crystallographic data .

Advanced: What computational strategies complement experimental studies of this compound’s reactivity?

Methodological Answer:

  • DFT Studies : Calculate Fukui indices to predict electrophilic/nucleophilic sites (e.g., C5 of pyrazole for functionalization) .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., ethanol) to model reaction pathways .
  • Docking Studies : Screen bioactivity by docking into protein targets (e.g., cyclooxygenase-2), guided by structural analogs .

Advanced: How can structural derivatives of this compound be designed for targeted biological activity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the phenyl group with fluorophenyl (enhanced lipophilicity) or trifluoromethyl (metabolic stability) moieties .
  • Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid for improved solubility, as seen in pyrazole-4-carboxylic acid derivatives with anti-inflammatory activity .
  • Heterocyclic Hybridization : Fuse with triazole (via click chemistry) to enhance binding affinity, referencing triazenylpyrazole precursors .

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